4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one
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Overview
Description
4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is a complex organic compound with a unique structure that includes a quinoline core fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate anthranilic acid derivatives under specific conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the phenoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenoxy group or the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenoxy group or the quinoline core .
Scientific Research Applications
4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methylquinoline: Shares the quinoline core but lacks the phenoxy and cyclopentane groups.
7-phenoxyquinoline: Contains the phenoxy group but lacks the cyclopentane ring.
Cyclopenta[b]quinoline: Features the fused cyclopentane ring but lacks the phenoxy group.
Uniqueness
4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one is unique due to the combination of its structural elements. The presence of the phenoxy group, the methyl group, and the fused cyclopentane ring all contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-7-phenoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-20-17-9-5-8-15(17)19(21)16-12-14(10-11-18(16)20)22-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPAVMQFOSNIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=O)C3=C1C=CC(=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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